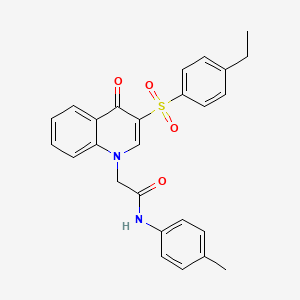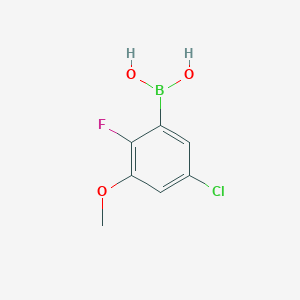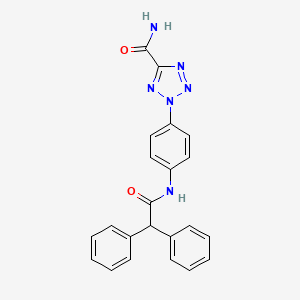
4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol” is a complex organic molecule. It contains a benzylpiperazine moiety, which is a class of compounds containing a piperazine ring substituted with a benzyl group . Piperazines are a broad class of chemical compounds, many with important pharmacological properties, which contain a core piperazine functional group .
Synthesis Analysis
The synthesis of such compounds often involves the reaction of a suitable precursor with a benzylpiperazine derivative . For example, a series of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines were synthesized and found to be ATP-competitive, nano-molar inhibitors with up to 150-fold selectivity for inhibition of PKB over the closely related kinase PKA .Molecular Structure Analysis
The molecular structure of this compound is likely to be complex due to the presence of multiple functional groups and aromatic rings . The benzylpiperazine moiety may contribute to the rigidity of the molecule, while the presence of the chlorophenyl and tert-butylphenol groups may influence its polarity and potential for forming hydrogen bonds .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the presence of the benzylpiperazine, chlorophenyl, and tert-butylphenol groups . These functional groups may undergo a variety of chemical reactions, including electrophilic aromatic substitution, nucleophilic substitution, and redox reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of multiple aromatic rings and polar functional groups may result in a relatively high melting point and significant solubility in polar solvents .Scientific Research Applications
Synthetic Methodologies and Derivative Compounds
- The compound is utilized in synthetic methodologies, especially in the formation of nitrogen-containing unsymmetrical trisubstituted methanes (TRSMs). This process involves base-mediated 1,6-conjugate addition of heterocyclic amines and amides to substituted para-quinone methides, leading to the synthesis of molecules like meclizine, hydroxyzine, and cetirizine (Roy & Panda, 2019).
Chemical Structure Characterization and Analysis
- Single crystal X-ray analysis has been used to determine the structure of similar compounds, aiding in the understanding of their molecular architecture and potential applications in various fields of chemistry (Rimaz et al., 2013).
Application in Polymer Chemistry
- This compound's derivatives have been explored in the synthesis of new polyimides, which are known for their high glass transition temperatures, low dielectric constants, and excellent solubility. These characteristics make them useful in a variety of industrial applications, particularly in the field of advanced materials science (Chern et al., 2009).
Antioxidant Properties and Chemical Behavior
- Studies have investigated the antioxidant properties of compounds structurally related to 4-((4-Benzylpiperazin-1-yl)(4-chlorophenyl)methyl)-2,6-di-tert-butylphenol. For instance, similar compounds with oxadiazole moieties have shown significant free-radical scavenging ability, which can be relevant in the development of new antioxidants (Shakir et al., 2014).
Exploration in Medicinal Chemistry
- While avoiding specifics on drug use and dosage, it's worth noting that structurally similar compounds have been studied for their potential application in medicinal chemistry, such as in the synthesis of new ligands for histamine H4 receptors, which could have implications in treating various diseases (Altenbach et al., 2008).
Future Directions
Mechanism of Action
Target of Action
Compounds with similar structures, such as thiazole derivatives, have been found to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Similar compounds have been found to interact with their targets through atp-competitive inhibition . This means that the compound competes with ATP for binding to its target, thereby inhibiting the target’s activity.
Biochemical Pathways
For example, thiazole derivatives have been found to affect pathways related to inflammation, pain, microbial infections, and cancer .
Result of Action
Similar compounds have been found to have various effects, such as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .
Properties
IUPAC Name |
4-[(4-benzylpiperazin-1-yl)-(4-chlorophenyl)methyl]-2,6-ditert-butylphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H41ClN2O/c1-31(2,3)27-20-25(21-28(30(27)36)32(4,5)6)29(24-12-14-26(33)15-13-24)35-18-16-34(17-19-35)22-23-10-8-7-9-11-23/h7-15,20-21,29,36H,16-19,22H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYXWVOIAHOWXOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC=C(C=C2)Cl)N3CCN(CC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H41ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1,3-benzodioxol-5-yl)-2-(4-methylpiperazin-1-yl)ethyl]-3-methoxybenzamide](/img/structure/B2754358.png)
![N-(2-chlorophenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2754359.png)
![3-[(3-chlorophenyl)sulfonyl]-8-fluoroquinolin-4(1H)-one](/img/structure/B2754361.png)

![N-[3-(5-methylimidazo[1,2-a]pyridin-2-yl)phenyl]-2-oxochromene-3-carboxamide](/img/structure/B2754366.png)

![Tert-butyl 3-aminothieno[3,2-b]pyridine-2-carboxylate](/img/structure/B2754369.png)
![Tert-butyl N-[(3R,4S)-4-(triazol-1-yl)pyrrolidin-3-yl]carbamate](/img/structure/B2754370.png)
![Methyl 4-[2-[ethyl(prop-2-enoyl)amino]acetyl]thiomorpholine-3-carboxylate](/img/structure/B2754374.png)

![(3Ar,8bR)-spiro[1,3a,4,8b-tetrahydroindeno[1,2-d][1,3]oxazole-2,3'-oxetane]](/img/structure/B2754377.png)
![Methyl 3-[(4-benzylpiperazin-1-yl)sulfonyl]-4-phenylthiophene-2-carboxylate](/img/structure/B2754378.png)
![2-[(4-fluorophenyl)sulfanyl]-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]acetamide](/img/structure/B2754380.png)
